molecular formula C7H10O2 B3053766 1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)-(9CI) CAS No. 56017-85-7

1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)-(9CI)

Cat. No. B3053766
CAS RN: 56017-85-7
M. Wt: 126.15 g/mol
InChI Key: GPNBPQQQZHDRMZ-LURJTMIESA-N
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Description

“1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)-(9CI)” is also known as (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane . It has a molecular weight of 126.16 and is a liquid at room temperature .


Synthesis Analysis

The synthesis of (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane involves a reaction with potassium carbonate in methanol at 5 - 25℃ for 12 hours . The reaction mixture consists of (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde and 1-diazo-1-dimethoxyphosphoryl-propan-2-one . After the reaction, the mixture is poured into water and the aqueous phase is extracted with dichloromethane . The organic phase is then washed with brine, dried with anhydrous sodium sulfate, filtered, and concentrated . The oil is purified by silica gel column chromatography to afford (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane .


Molecular Structure Analysis

The InChI code for (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is 1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m0/s1 .


Physical And Chemical Properties Analysis

(4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is a liquid at room temperature . It has a molecular weight of 126.16 .

Scientific Research Applications

Molecular Mechanics and Conformations

Research by Duin et al. (2010) delves into the molecular mechanics of 1,3-dioxolane derivatives, focusing on their conformations and pseudorotations. The study utilizes the MM2 force field to analyze the steric energies and conformational preferences of these molecules, highlighting their potential as model compounds for borate monoesters of vicinal diols. This work provides valuable insights into the structural and energetic aspects of 1,3-dioxolane derivatives, underscoring their significance in theoretical and computational chemistry (Duin et al., 2010).

Chemical Transformations and Catalysis

Shainyan et al. (2001) investigate the chemical transformations of (4S,5S)-2,2-dimethyl-1,3-dioxolanes, revealing their reactions with trifluoromethanesulfonyl chloride and subsequent tandem substitutions. These transformations lead to the formation of complex compounds with potential applications in synthetic chemistry. Additionally, a cationic complex rhodium cyclooctadiene derived from 1,3-dioxolane is explored as a catalyst for the hydrogenation of certain acids, showcasing the versatility of 1,3-dioxolane derivatives in catalysis and organic synthesis (Shainyan et al., 2001).

Material Synthesis and Characterization

Mukarram et al. (2011) present a comprehensive protocol for the synthesis of a specific 1,3-dioxolane derivative, highlighting its importance as an intermediate in the production of gemcitabine hydrochloride. The study emphasizes the need for purity and optical clarity in the synthesis process, underlining the role of 1,3-dioxolane derivatives in the pharmaceutical industry (Mukarram et al., 2011).

Chiroptical Properties and Enciphering

Amako et al. (2015) explore the chiroptical properties of 1,3-dioxolane derivatives linked to pyrene moieties. The study uncovers the cryptochirality of these compounds in the ground state and their chiroptical signals in the photoexcited state, suggesting potential applications in chiroptical materials and encryption technologies (Amako et al., 2015).

Antimicrobial Activity

Begum et al. (2019) synthesize novel amide derivatives of 1,3-dioxolane and evaluate their antimicrobial activities against various bacterial and fungal strains. The study not only contributes to the understanding of the biological activities of these compounds but also opens pathways for their potential applications in antimicrobial treatments (Begum et al., 2019).

Safety and Hazards

The compound is classified as dangerous with hazard statements H225, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

(4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNBPQQQZHDRMZ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452003
Record name 1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane

CAS RN

56017-85-7
Record name 1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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